4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 1351994-80-3
Cat. No.: VC0172105
Molecular Formula: C14H22BNO3
Molecular Weight: 263.144
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351994-80-3 |
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Molecular Formula | C14H22BNO3 |
Molecular Weight | 263.144 |
IUPAC Name | 4-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Standard InChI | InChI=1S/C14H22BNO3/c1-6-9-17-12-7-8-16-10-11(12)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3 |
Standard InChI Key | KUKCQXQKMPQOBG-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCCC |
Introduction
Chemical and Physical Properties
Molecular Characteristics
Based on structural analysis and comparison with related compounds, 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine would have the molecular formula C₁₄H₂₂BNO₃, identical to its positional isomers . The expected molecular weight would be approximately 263.14 g/mol, similar to that reported for 2-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Property | Description/Value |
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Molecular Formula | C₁₄H₂₂BNO₃ |
Molecular Weight | 263.14 g/mol |
Physical State | Likely a solid at room temperature |
Solubility | Expected to be soluble in common organic solvents |
Boron Content | Contains one boron atom as part of the boronic ester |
Spectroscopic Characteristics
The compound would exhibit characteristic spectroscopic features that distinguish it from other positional isomers. In the ¹H NMR spectrum, the protons of the pyridine ring would show distinctive coupling patterns that reflect the 3,4-substitution pattern. The propoxy group would display characteristic signals for the -OCH₂CH₂CH₃ protons, while the tetramethyl groups of the dioxaborolane would appear as a prominent singlet.
In the ¹³C NMR spectrum, the carbon attached to the boron atom would typically show broadening due to the quadrupolar relaxation of the boron nucleus. The carbons of the pyridine ring would exhibit chemical shifts characteristic of the substitution pattern, with the carbon bearing the propoxy group showing a significant downfield shift compared to unsubstituted pyridine.
Structural Comparison with Isomers
The table below presents a comparative analysis of 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with similar documented compounds:
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine would likely follow strategies similar to those employed for related compounds. Typically, such compounds are synthesized through a combination of etherification and borylation reactions. Based on synthetic pathways for similar compounds, several potential routes can be proposed:
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Starting from a suitably substituted 3-bromopyridine or 3-iodopyridine derivative, with the 4-propoxy group already in place, followed by a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.
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Starting from 4-propoxypyridine, followed by directed ortho-metalation and subsequent borylation at the 3-position.
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Starting from 3,4-dihalopyridine, with selective replacement of the 4-halo group with propoxide, followed by borylation at the 3-position.
Reagent/Condition | Typical Parameters |
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Boron Source | Bis(pinacolato)diboron or pinacolborane |
Catalyst | Pd(dppf)Cl₂ or similar palladium complexes |
Base | Potassium acetate or potassium carbonate |
Solvent | Dioxane, DMF, or other polar aprotic solvents |
Temperature | 80-100°C |
Reaction Time | 6-24 hours |
The propoxy group would typically be introduced through an alkylation reaction of a hydroxypyridine precursor or through nucleophilic aromatic substitution on a halopyridine, using propanol or propoxide as the nucleophile.
Applications and Research Relevance
Synthetic Utility
The primary value of 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its potential as a building block in organic synthesis. The boronic ester functionality is particularly useful for cross-coupling reactions, especially Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds under relatively mild conditions. Similar pyridine boronic esters are known to facilitate various chemical reactions due to the functional groups present .
The compound could serve as an intermediate in the synthesis of more complex pyridine derivatives, particularly those requiring functionalization at the 3-position. The boronic ester group acts as a masked functionality that can be transformed into various other substituents, including hydroxyl, amino, or halogen groups, through appropriate chemical transformations.
Pharmaceutical and Material Science Applications
In the pharmaceutical context, pyridine derivatives with boronic ester functionalities serve as valuable intermediates in the synthesis of bioactive compounds. The 4-propoxy substituent could potentially modulate the lipophilicity and membrane permeability of derived compounds, which are important considerations in drug design.
Similar pyridine derivatives have shown potential applications in:
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Medicinal chemistry as building blocks for drug candidates
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Materials science for specialized electronic or optical materials
The specific 3,4-substitution pattern of 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may offer unique electronic properties that could be exploited in these applications. The proximity of the propoxy and boronic ester groups could create distinctive electronic effects on the pyridine ring, potentially influencing reactivity patterns and coordination behavior.
Reactivity and Chemical Behavior
Boronic Ester Reactivity
The tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) is known for its stability compared to free boronic acids, while still maintaining reactivity for cross-coupling reactions. In 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, this group would be expected to participate in various transformations, including:
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Suzuki-Miyaura cross-coupling with aryl or vinyl halides to form new carbon-carbon bonds
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Oxidation to yield the corresponding 3-hydroxypyridine derivative
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Chan-Lam coupling with amines or phenols to introduce nitrogen or oxygen substituents
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Petasis reactions to form complex amine derivatives
The reactivity of the boronic ester group may be influenced by the electronic effects of the adjacent propoxy substituent, potentially altering reaction rates or selectivity compared to other positional isomers.
Pyridine Ring Reactivity
The pyridine core itself exhibits characteristic reactivity patterns that would be modified by the presence of the propoxy and boronic ester substituents:
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Basicity of the pyridine nitrogen, which may be affected by the electronic properties of the substituents
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Potential for coordination with metal ions, creating opportunities for applications in coordination chemistry and catalysis
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Susceptibility to electrophilic attack, with the substitution pattern influencing the regioselectivity of further reactions
The combination of these reactivity features makes 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine a potentially versatile synthetic intermediate with applications across multiple areas of chemistry.
Precaution Category | Recommended Measures |
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Personal Protection | Use of appropriate gloves, eye protection, and lab coat; handling in a well-ventilated area or fume hood |
Storage | Store in a cool, dry place, away from incompatible materials; keep container tightly closed |
Disposal | Dispose of in accordance with local regulations for chemical waste; avoid release to the environment |
Emergency Response | In case of skin or eye contact, rinse thoroughly with water; if ingested, seek medical attention immediately |
These recommendations are based on general principles for handling similar organic compounds and the specific hazard information available for related pyridine derivatives .
Comparative Analysis with Related Compounds
Structure-Property Relationships
The position of substituents on the pyridine ring significantly influences the properties and reactivity of these compounds. The table below presents a comparative analysis of how substitution patterns might affect various properties:
Property | 4-Propoxy-3-boronic ester | 3-Propoxy-5-boronic ester | 2-Propoxy-5-boronic ester | 2-Propoxy-6-boronic ester |
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Electronic Effects | 3,4-pattern; potential electronic interaction between adjacent groups | 3,5-pattern; substituents on alternate positions | 2,5-pattern; substituents on different sides of ring | 2,6-pattern; substituents flanking the nitrogen |
Steric Considerations | Moderate steric hindrance | Minimal steric interaction between substituents | Moderate steric influence | Significant steric hindrance around pyridine nitrogen |
Coordination Ability | Moderate impact on nitrogen coordination | Limited impact on nitrogen coordination | Significant impact on nitrogen coordination | Most significant impact on nitrogen coordination |
Cross-coupling Reactivity | Potentially influenced by adjacent propoxy group | Less electronic influence between substituents | Moderate electronic influence | Potentially slower due to steric factors |
Positional Isomer Effects on Applications
The different substitution patterns among these isomers may lead to specific advantages in different applications:
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4-Propoxy-3-boronic ester: The adjacent positioning of substituents might be advantageous for reactions requiring proximity effects or for creating specific electronic distributions.
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3-Propoxy-5-boronic ester: The 1,3-relationship between substituents might favor certain types of intramolecular interactions or create specific dipole moments .
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2-Propoxy-5-boronic ester: This pattern places substituents on opposite sides of the ring, potentially useful for applications requiring specific spatial arrangements.
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2-Propoxy-6-boronic ester: The symmetrical arrangement around the pyridine nitrogen could be useful for coordination chemistry applications .
Future Research Directions
Synthetic Development Opportunities
Future research on 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could focus on:
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Optimization of synthetic routes to improve yield and selectivity
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Development of one-pot methodologies for the direct functionalization of pyridine to introduce both substituents in a single process
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Exploration of asymmetric variants, particularly if chiral auxiliaries are introduced to the propoxy chain
Application Development
Potential applications that warrant further investigation include:
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Use as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific protein binding sites where the 3,4-substitution pattern might offer optimal spatial arrangements
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Development of coordination complexes with potential catalytic applications, exploiting the pyridine nitrogen as a ligand
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Incorporation into materials with specific electronic or optical properties, where the distinctive electronic distribution of this substitution pattern might be advantageous
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